molecular formula C14H16N2O3S B5869902 methyl [3-(4-ethylphenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate

methyl [3-(4-ethylphenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate

Cat. No. B5869902
M. Wt: 292.36 g/mol
InChI Key: RDQHYPGCSMBGMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [3-(4-ethylphenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of methyl [3-(4-ethylphenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, this compound has been shown to inhibit the activity of various kinases, which play a role in cell signaling pathways.
Biochemical and Physiological Effects:
Methyl [3-(4-ethylphenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of various bacterial and fungal strains, as well as human cancer cell lines. Additionally, this compound has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using methyl [3-(4-ethylphenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to exhibit a range of biological activities, making it a potentially useful tool for studying various biological processes. However, one limitation of using this compound is its low solubility in water, which may make it difficult to use in certain experimental systems.

Future Directions

There are several future directions for research involving methyl [3-(4-ethylphenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate. One area of research is in the development of new drugs based on this compound, particularly for the treatment of infectious diseases and cancer. Additionally, this compound could be used as a starting material for the synthesis of new materials with unique properties. Further studies are also needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.

Synthesis Methods

Methyl [3-(4-ethylphenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate can be synthesized using a variety of methods, including the reaction of 4-ethylbenzaldehyde with thiourea and acetic anhydride. The reaction is typically carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography.

Scientific Research Applications

Methyl [3-(4-ethylphenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate has been studied for its potential applications in various scientific fields. One area of research is in the development of new drugs, as this compound has been shown to exhibit antimicrobial, anti-inflammatory, and anticancer properties in vitro. Additionally, this compound has been studied for its potential use in the development of new materials, such as polymers and coatings.

properties

IUPAC Name

methyl 2-[3-(4-ethylphenyl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-3-10-4-6-11(7-5-10)16-12(17)8-15(14(16)20)9-13(18)19-2/h4-7H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQHYPGCSMBGMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)CN(C2=S)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.